2-(1-bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide
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Overview
Description
2-(1-Bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique bicyclo[2.2.2]octane framework, which imparts significant rigidity and stability to the molecule. Such structures are often explored in medicinal chemistry for their potential biological activities and as scaffolds for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide typically involves multiple steps:
Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to saturate the bicyclic system.
Sulfonylation: The bicyclo[2.2.2]octane derivative is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Amidation: The sulfonylated intermediate is coupled with N-ethylpropanamide using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated peptide synthesizers for the amidation step.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, borane-tetrahydrofuran complex.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it a valuable scaffold in the design of new materials and catalysts.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the unique spatial arrangement of functional groups.
Medicine
In medicinal chemistry, the compound’s structure could be optimized to develop new pharmaceuticals. Its stability and rigidity might enhance the binding affinity and selectivity of drug candidates.
Industry
Industrially, this compound could be used in the development of new polymers or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide would depend on its specific application. In a biological context, it might interact with proteins or enzymes, altering their activity. The sulfonyl group could form strong interactions with amino acid residues, while the bicyclic core provides a rigid framework that enhances binding specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share the same core structure but differ in the functional groups attached.
Sulfonamides: Compounds with a sulfonyl group attached to an amine, widely used in medicinal chemistry.
Amides: Compounds with a carbonyl group attached to a nitrogen atom, common in both natural and synthetic molecules.
Uniqueness
2-(1-Bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide is unique due to the combination of its bicyclic core and sulfonylamino group. This combination provides a balance of rigidity and functional group diversity, making it a versatile scaffold for various applications.
This detailed overview highlights the synthesis, reactions, applications, and unique features of this compound, showcasing its potential in multiple scientific and industrial fields.
Properties
IUPAC Name |
2-(1-bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-3-15-13(17)11(2)16-20(18,19)10-14-7-4-12(5-8-14)6-9-14/h11-12,16H,3-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKLNTJKQCPTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)NS(=O)(=O)CC12CCC(CC1)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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